molecular formula C16H24N2O2 B13950945 Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate

Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate

Cat. No.: B13950945
M. Wt: 276.37 g/mol
InChI Key: DXJCQKUBQMMMTR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a tert-butyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-tert-butylpyrrolidine-3-carboxylic acid with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in the presence of suitable solvents like dimethylformamide.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the pyrrolidine ring.

    tert-Butyl carbamate: Similar structure but lacks the benzyl group.

    Pyrrolidin-3-ylcarbamate: Similar structure but lacks the tert-butyl group.

Uniqueness

Benzyl (S)-1-tert-butylpyrrolidin-3-ylcarbamate is unique due to the combination of its benzyl, tert-butyl, and pyrrolidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other carbamates. The presence of the chiral center in the pyrrolidine ring also adds to its uniqueness, potentially leading to enantioselective interactions in biological systems.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl N-[(3S)-1-tert-butylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)18-10-9-14(11-18)17-15(19)20-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m0/s1

InChI Key

DXJCQKUBQMMMTR-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.